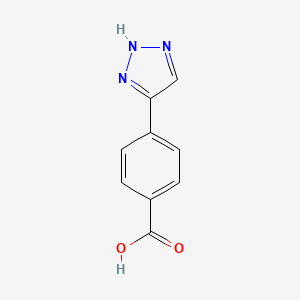

4-(1H-1,2,3-triazol-4-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(2H-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHVMBUQARDKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256164-21-2 | |

| Record name | 4-(1H-1,2,3-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-4-yl)benzoic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-ethynylbenzoic acid with sodium azide in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core 1,2,3-triazole ring is typically synthesized via CuAAC "click chemistry":

-

Reaction : 4-Azidobenzoic acid reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to yield 4-(1H-1,2,3-triazol-4-yl)benzoic acid derivatives .

-

Conditions : CuSO₄·5H₂O + sodium ascorbate in H₂O/tert-BuOH (1:1), 60°C, 12–24 h.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification to improve lipophilicity:

-

Reaction : Treatment with ethanol/H₂SO₄ under reflux converts the acid to ethyl 4-(1H-1,2,3-triazol-4-yl)benzoate .

-

Key Data :

Product ¹H NMR (δ, CDCl₃) Yield Ethyl ester derivative 8.07 (d, J = 8.5 Hz, 2H, Ar-H), 85% 4.47 (t, J = 7.1 Hz, 2H, CH₂O)

Oxidation of Hydroxymethyl to Formyl Group

-

Reaction : (1H-1,2,3-Triazol-4-yl)methanol derivatives are oxidized to aldehydes using Dess-Martin periodinane .

-

Conditions : DCM, rt, 2 h.

-

Product : 4-((4-Formyl-1H-1,2,3-triazol-1-yl)methyl)benzoic acid (¹H NMR: δ 10.01 ppm, singlet for CHO) .

Reduction of Azides to Amines

-

Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces azide intermediates to amines during triazole synthesis .

Formation of Schiff Bases

-

Reaction : The formyl group reacts with amines to generate Schiff bases .

-

Example : Condensation with benzylamine yields imine-linked triazole derivatives.

-

Biological Activity Modifications

Derivatives show enhanced bioactivity through structural hybridization:

-

Anticancer Activity : Ester and amide derivatives exhibit IC₅₀ values of 15.6–23.9 µM against HCT-116 and MCF-7 cells .

-

Antioxidant Activity : Hydroxymethyl derivatives demonstrate radical scavenging (DPPH IC₅₀: ~89.95% at 100 µg/mL) .

Spectral Characterization

Critical NMR signals for structural confirmation:

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 4-(1H-1,2,3-triazol-4-yl)benzoic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- A study synthesized a series of triazole benzoic acid hybrids and evaluated their efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Some compounds demonstrated IC50 values as low as 15.6 µM, which is comparable to the reference drug doxorubicin .

- Compounds such as 2 and 14 not only showed significant anti-proliferative effects but also induced apoptosis in cancer cells, indicating their potential as selective anticancer therapies .

Antioxidant Properties

This compound derivatives have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated varying degrees of free radical scavenging activity:

- A study reported that certain hybrids exhibited significant antioxidant activity when tested using DPPH and ABTS methods. Notably, some compounds showed scavenging activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

- Theoretical studies using density functional theory (DFT) provided insights into the mechanisms behind their antioxidant properties, suggesting that these compounds could be valuable in combating oxidative stress-related diseases .

Microwave-Assisted Synthesis

Microwave-assisted methods have been employed to enhance the efficiency and yield of synthesizing triazole benzoic acid derivatives. This technique allows for regioselective reactions under controlled conditions, leading to higher purity products .

Conventional Synthetic Routes

Traditional synthetic routes involve multi-step processes that include:

- Formation of the triazole ring through cycloaddition reactions.

- Subsequent functionalization to introduce the benzoic acid moiety.

These methods have been optimized over time to improve yields and reduce reaction times .

Case Study: Anticancer Hybrid Development

A comprehensive study involved synthesizing a library of this compound hybrids. The researchers aimed to evaluate their anticancer properties through a series of cytotoxicity assays against different cancer cell lines:

| Compound | IC50 (µM) | Cell Line | Comparison to Doxorubicin |

|---|---|---|---|

| 2 | 15.6 | MCF-7 | More potent |

| 5 | 19.0 | HCT-116 | Comparable |

| 14 | 18.5 | MCF-7 | More potent |

| Doxorubicin | 19.7 | MCF-7 | Reference |

The results indicated that several hybrids not only surpassed doxorubicin in potency but also exhibited reduced toxicity towards normal cells, highlighting their therapeutic potential .

Case Study: Antioxidant Evaluation

Another study focused on assessing the antioxidant properties of various triazole benzoic acid derivatives using multiple assays:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 1 | 89.95 | 88.59 |

| 5 | 62.00 | N/A |

| 9 | N/A | 29.98 |

These findings suggest that specific derivatives could serve as effective antioxidants in pharmaceutical formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The biological and physicochemical properties of 4-(1H-1,2,3-triazol-4-yl)benzoic acid differ significantly from structurally related triazolyl-benzoic acid derivatives. Key comparisons are outlined below:

Substituent Effects on Bioactivity

- 2-Hydroxy-4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid (21c): This derivative, bearing a phenyl group on the triazole and a hydroxyl group at the 2-position of the benzoic acid, exhibited 40.28% quorum sensing inhibition (QSI) at 250 μM in Pseudomonas aeruginosa. The phenyl group enhances hydrophobic interactions, while the hydroxyl group may contribute to hydrogen bonding, though its activity is moderate compared to other triazole hybrids .

- 4-[4-(2-Morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (45): Incorporating a morpholino-quinolinone group, this derivative acts as a phosphoinositide 3-kinase (PI3K) inhibitor, demonstrating the role of extended aromatic systems in enhancing enzyme binding. The triazole serves as a linker, positioning the benzoic acid for critical ionic interactions .

- 4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (10g): This compound showed potent antiviral activity against SARS-CoV-2 (selectivity index >10), attributed to fluorine atoms improving membrane permeability and the trifluoromethyl group enhancing target affinity .

Pharmacological Profiles

- Antioxidant Activity :

The parent compound’s hybrids (e.g., compounds 1–14 in Table 1 of ) showed DPPH radical scavenging activity , with EC₅₀ values ranging from 12–45 μM, comparable to ascorbic acid. The benzoic acid’s carboxyl group likely stabilizes radical intermediates . - Anticancer Activity: 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid demonstrated IC₅₀ = 2.5 μM against HL-60 leukemia cells, outperforming betulinic acid (IC₅₀ = 15 μM). The triazole-benzoic acid moiety enhances DNA damage via apoptosis induction .

- COX-2 Inhibition :

4-((4-((Benzothiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid (3t) exhibited IC₅₀ = 4.3 μM , leveraging the benzothiazole’s aromaticity for hydrophobic binding in the COX-2 active site .

Comparative Analysis of Structural Analogues

Biological Activity

4-(1H-1,2,3-triazol-4-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring connected to a benzoic acid moiety. Its chemical formula is CHNO, and it possesses unique properties that contribute to its biological activity.

The primary mechanism through which this compound exerts its effects involves the inhibition of cancer cell proliferation. It has been shown to target specific cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), effectively inducing apoptosis in these cells. The compound interacts with heat shock protein 90 (HSP90), a molecular chaperone that plays a critical role in protein folding and stability. By inhibiting HSP90, the compound leads to the degradation of client proteins involved in tumor growth and survival pathways .

Biochemical Pathways

The induction of apoptosis by this compound suggests its involvement in several key biochemical pathways:

- Cell Growth Regulation : The compound disrupts pathways that promote cell proliferation.

- Survival Pathways : It affects survival signals within cancer cells, leading to programmed cell death.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- MCF-7 Cells : The compound exhibited an IC value ranging from 15.6 to 23.9 µM.

- HCT-116 Cells : Similar inhibitory effects were noted with comparable IC values .

Comparative Analysis with Other Compounds

When compared to standard chemotherapeutics like doxorubicin, this compound shows promising anticancer activity with reduced cytotoxicity towards normal cells (RPE-1). This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| This compound | 15.6 - 23.9 | MCF-7 |

| Doxorubicin | 19.7 - 22.6 | MCF-7 |

| 4-(1H-1,2,4-triazol-1-yl)benzamide | Varies | HCT-116 |

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of triazole hybrids were synthesized and tested for their anticancer properties. Compounds showed improved activity against MCF-7 and HCT-116 cells compared to their precursors .

- Structure-Based Design : Research has highlighted the importance of structural modifications on the biological activity of triazole derivatives. This approach aims to enhance potency and selectivity towards cancer cells while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-(1H-1,2,3-triazol-4-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by functionalization of the benzoic acid group. For example, intermediates can be purified using column chromatography (DCM:MeOH gradient elution) and characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Ethanol or DMF is often used as a solvent under reflux conditions, with glacial acetic acid as a catalyst in some protocols .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, coordination polymers of analogous triazolyl benzoic acids (e.g., [Cd(TBA)]·3HO) were solved using SHELXL refinement, confirming bond lengths and angles . Powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) further assess phase purity and thermal stability .

Q. What in vitro assays are suitable for preliminary cytotoxic evaluation of this compound?

- Methodological Answer : Standard MTT or SRB assays against cancer cell lines (e.g., MCF-7, HCT-116) are used, with doxorubicin as a positive control. For instance, derivatives showed IC values of 15.6–23.9 µM, comparable to doxorubicin (19.7–22.6 µM). Normal cell lines (e.g., RPE-1) should be included to assess selectivity .

Advanced Research Questions

Q. How do coordination modes of this compound influence metal-organic framework (MOF) design?

- Methodological Answer : The triazole N-atoms and carboxylate group enable diverse coordination modes. For example, in [Cd(TBA)]·3HO, the ligand adopts a µ-bridging mode, forming a 3D framework with 1D channels. Solvothermal synthesis (e.g., 120°C for 72 hours in HO/DMF) and topology analysis (e.g., interpenetrating diamond nets) are critical for tuning porosity and stability .

Q. What contradictions exist in interpreting CYP enzyme binding data for triazolyl benzoic acids?

- Methodological Answer : Crystal structures of CYP199A4 with 4-(1H-1,2,4-triazol-1-yl)benzoic acid reveal hydrophobic interactions dominating over hydrogen bonding. However, conflicting reports suggest pH-dependent binding affinity due to carboxylate protonation states. Researchers should perform isothermal titration calorimetry (ITC) under varying pH conditions to resolve these discrepancies .

Q. How can click chemistry optimize the synthesis of triazolyl benzoic acid hybrids for targeted drug delivery?

- Methodological Answer : CuAAC allows modular attachment of functional groups (e.g., PEG chains, targeting peptides) to the triazole ring. For example, 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indoloquinoxalines were synthesized via CuAAC, achieving >70% yields. Reaction conditions (e.g., Cu(I) source, solvent polarity) must be optimized to minimize side products .

Key Methodological Notes

- Synthesis : Prioritize CuAAC for regioselectivity; avoid prolonged reflux to prevent decarboxylation .

- Characterization : Combine SC-XRD with FTIR (e.g., C=O stretch at ~1714 cm) for cross-validation .

- Biological Assays : Use dose-response curves and Chou-Talalay analysis for synergy/antagonism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.